Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents. This compound features a quinoline core structure, which is a nitrogen-containing aromatic ring system, and is substituted with an ethyl ester group at the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then esterified with ethanol to form the ethyl ester derivative.
Another method involves the Pfitzinger reaction, where isatin is reacted with an aldehyde in the presence of a base, followed by cyclization and esterification steps to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydro-8-methyl-5-quinolinecarboxylate can be compared with other similar compounds, such as:
Quinoline: The parent compound with a simpler structure and similar biological activities.
Isoquinoline: A structural isomer with different substitution patterns and biological properties.
Tetrahydroquinoline: A reduced form of quinoline with distinct chemical reactivity and applications.
Properties
CAS No. |
118128-80-6 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-6-9(2)12-10(11)5-4-8-14-12/h6-7,14H,3-5,8H2,1-2H3 |
InChI Key |
AFKSLVZSIBSQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCNC2=C(C=C1)C |
Origin of Product |
United States |
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